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Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich

regions in the minor groove of double-stranded DNA.[1][2] It is a widely used nuclear

counterstain in fluorescence microscopy and immunofluorescence to visualize cell nuclei.[1][2]

When bound to dsDNA, DAPI has an excitation maximum at approximately 358 nm and an

emission maximum at 461 nm, resulting in a distinct blue fluorescence.[1][3] This protocol

provides a detailed, step-by-step procedure for staining fixed cells with DAPI.

Experimental Protocols
This section outlines the necessary reagents and a step-by-step guide for fixing,

permeabilizing, and staining cells with DAPI.

I. Required Materials
DAPI (4',6-diamidino-2-phenylindole, dihydrochloride)[3]

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)[1]

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)[1]
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Deionized Water (diH₂O) or Dimethylformamide (DMF)[3]

Mounting Medium (preferably with an antifade reagent)[1][4]

Microscope slides and coverslips[1]

II. Solution Preparation
1. DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM)

To prepare a 5 mg/mL DAPI stock solution, dissolve 10 mg of DAPI powder in 2 mL of

deionized water or DMF.[3][5]

DAPI has limited solubility in water; sonication may be necessary to fully dissolve the

powder.[3]

Storage: The stock solution can be stored at 2-6°C for up to 6 months or at -20°C for longer

periods, protected from light.[3][5]

2. DAPI Working Solution (e.g., 300 nM)

Prepare an intermediate dilution of DAPI (e.g., 300 µM) by adding 2.1 µL of the 14.3 mM

stock solution to 100 µL of PBS.[3]

Dilute the intermediate solution 1:1,000 in PBS to create a 300 nM working solution.[3][5]

The optimal concentration for the working solution can range from 0.1 to 1 µg/mL

(approximately 300 nM to 3 µM), and should be optimized for your specific cell type and

application.[1][2]

3. Fixation Solution (4% PFA)

To prepare a 4% paraformaldehyde solution, dilute a 16% formaldehyde stock solution with

PBS.[6]

Caution: Formaldehyde is toxic and should be handled in a fume hood.

4. Permeabilization Solution (0.1% Triton X-100)
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Prepare a 0.1% Triton X-100 solution by diluting a 10% stock solution in PBS.[6]

III. Staining Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips.

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they

reach the desired confluency.

Wash: Gently rinse the cells twice with PBS to remove any remaining culture medium.[1]

Fixation: Add enough 4% paraformaldehyde solution to completely cover the cells and

incubate for 10-15 minutes at room temperature.[1] This step is crucial for preserving the

cellular structure.[1]

Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[6]

Permeabilization: To allow DAPI to enter the nucleus, incubate the cells with a 0.1% Triton X-

100 solution in PBS for 5 to 10 minutes at room temperature.[1]

Wash: Rinse the cells twice with PBS.[4]

DAPI Staining: Add the DAPI working solution to the cells, ensuring they are fully covered,

and incubate for 1-5 minutes at room temperature, protected from light.[3][4]

Wash: Wash the cells 2-3 times with PBS to eliminate unbound DAPI and reduce

background fluorescence.[3]

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting

medium.[1][4] Carefully lower the coverslip to avoid air bubbles.

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set

(excitation ~358 nm, emission ~461 nm).[2]

IV. Staining Protocol for Suspension Cells
Cell Collection: Centrifuge the cell suspension at 500g for 5 minutes to pellet the cells.[7]
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Wash: Wash the cells twice with cold PBS, centrifuging between washes.[7]

Fixation: Resuspend the cell pellet in 500 µL of PBS and add this suspension to 4.5 mL of

ice-cold 70% ethanol while gently vortexing.[7] Incubate at 4°C for at least 2 hours.

Rehydration: Centrifuge the fixed cells at 1000g for 5 minutes and resuspend the pellet in 5

mL of PBS.[7] Let them sit for 15 minutes at room temperature.

DAPI Staining: Centrifuge the cells again and resuspend the pellet in the DAPI working

solution containing a permeabilizing agent like Triton X-100.[7] Incubate for 30 minutes at

room temperature in the dark.[7][8]

Analysis: The cells are now ready for analysis by flow cytometry or for mounting on slides for

microscopy.[7][9]

Data Presentation
The following table summarizes the quantitative parameters of the DAPI staining protocol.
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Parameter Adherent Cells Suspension Cells Reference(s)

Fixation Solution
4% Paraformaldehyde

in PBS
70% Ethanol [1][7]

Fixation Time
10-15 minutes at

Room Temperature
At least 2 hours at 4°C [1][7]

Permeabilization

Solution

0.1% Triton X-100 in

PBS

Included in DAPI

staining solution
[1][7]

Permeabilization Time
5-10 minutes at Room

Temperature

30 minutes at Room

Temperature
[1][7]

DAPI Working

Concentration

0.1 - 1 µg/mL (e.g.,

300 nM)
10 µg/mL [1][2][8]

Staining Incubation

Time

1-10 minutes at Room

Temperature

30 minutes at Room

Temperature
[1][3][8]

Excitation Wavelength ~358 nm ~358 nm [3]

Emission Wavelength ~461 nm ~461 nm [3]

Mandatory Visualization
The following diagram illustrates the general workflow for DAPI staining of fixed adherent cells.

Start:
Cells on Coverslip Wash with PBS Fixation

(4% PFA, 10-15 min)
Wash with PBS

(3 times)
Permeabilization

(0.1% Triton X-100, 5-10 min) Wash with PBS DAPI Staining
(300 nM, 1-5 min)

Wash with PBS
(2-3 times) Mount Coverslip Image

(Fluorescence Microscope)

Click to download full resolution via product page

Caption: Workflow for DAPI staining of fixed adherent cells.

Troubleshooting
Weak or No Signal:
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Improper Fixation/Permeabilization: Ensure that fixation and permeabilization times are

optimal. Over-fixation can hinder DAPI penetration.[1]

DAPI Concentration: The DAPI solution may be too dilute or degraded. Prepare fresh

working solutions and consider titrating the concentration.[10]

Photobleaching: DAPI is sensitive to light. Minimize light exposure during staining and

imaging, and use an antifade mounting medium.[1]

High Background:

Insufficient Washing: Ensure thorough washing after the staining step to remove unbound

DAPI.[3]

DAPI Concentration Too High: An excessively high concentration of DAPI can lead to non-

specific binding and high background.

Uneven Staining:

Cell Clumping: Ensure cells are in a single-cell suspension (for suspension cells) to allow

for uniform staining.

Incomplete Coverage: Make sure the coverslip is entirely covered with the staining

solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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